molecular formula C3H4O4 B12951663 3-hydroxy-2-oxo(1,2-13C2)propanoic acid

3-hydroxy-2-oxo(1,2-13C2)propanoic acid

Cat. No.: B12951663
M. Wt: 106.05 g/mol
InChI Key: HHDDCCUIIUWNGJ-SUEIGJEOSA-N
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Description

3-Hydroxy-2-oxo(1,2-¹³C₂)propanoic acid is a stable isotopically labeled derivative of propanoic acid, featuring a hydroxyl group at the C3 position and a ketone group at C2. The ¹³C labeling at positions 1 and 2 enhances its utility in metabolic tracer studies, enabling precise tracking of biochemical pathways such as glycolysis or amino acid metabolism . Its structure (HOOC–¹³C(CO)–¹³CH₂–OH) distinguishes it from other propanoic acid derivatives, which often vary in functional group substitutions and isotopic labeling (Figure 1).

Properties

Molecular Formula

C3H4O4

Molecular Weight

106.05 g/mol

IUPAC Name

3-hydroxy-2-oxo(1,2-13C2)propanoic acid

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1

InChI Key

HHDDCCUIIUWNGJ-SUEIGJEOSA-N

Isomeric SMILES

C([13C](=O)[13C](=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the incorporation of 13C isotopes into the propanoic acid backbone, followed by oxidation and functional group transformations to yield the target compound. The key steps include:

  • Starting from 13C-labeled precursors such as 13C-labeled pyruvic acid or 2-hydroxypropanoic acid.
  • Selective oxidation or hydroxylation to introduce the hydroxy and oxo groups at the correct positions.
  • Purification steps to isolate the labeled compound with high isotopic and chemical purity.

Typical Synthetic Route

A common approach involves:

  • Isotopically labeled precursor preparation:

    • Use of commercially available or custom-synthesized 13C-labeled 2-hydroxypropanoic acid or pyruvic acid with 13C at carbons 1 and 2.
  • Oxidation reaction:

    • Controlled oxidation of 2-hydroxypropanoic acid to 3-hydroxy-2-oxo-propanoic acid.
    • Oxidizing agents such as potassium permanganate or chromium trioxide are employed under carefully controlled temperature and pH to avoid over-oxidation or degradation.
  • Purification:

    • Crystallization or chromatographic techniques (e.g., ion-exchange chromatography) are used to achieve high purity.
    • The isotopic enrichment is confirmed by NMR spectroscopy.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Oxidation Potassium permanganate or chromium trioxide Temperature: 0–25 °C; pH controlled
Hydroxylation May involve enzymatic or chemical methods To ensure selective hydroxyl group placement
Purification Crystallization or chromatography Ensures removal of unlabeled or side products
Isotopic incorporation Use of 13C-labeled starting materials Critical for labeling at C1 and C2

Detailed Research Findings and Analysis

Isotopic Labeling Efficiency

  • The use of 13C-labeled precursors ensures high isotopic enrichment (>99%) at the desired carbon positions.
  • The labeling allows for precise tracking in metabolic studies, as confirmed by 13C NMR spectroscopy.

Yield and Purity

  • Reported yields for the oxidation and purification steps typically range from 70% to 90%, depending on scale and reaction optimization.
  • Purity levels exceed 95% after purification, suitable for biochemical applications.

Industrial Scale Considerations

  • Larger scale synthesis adapts the oxidation and purification steps to batch or continuous flow reactors.
  • Optimization focuses on minimizing side reactions and maximizing isotopic retention.
  • Purification may involve preparative HPLC or crystallization under controlled conditions.

Comparative Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Starting Materials 13C-labeled 2-hydroxypropanoic acid or pyruvic acid High isotopic purity Cost of labeled precursors
Oxidation Method Chemical oxidation with KMnO4 or CrO3 under controlled pH and temperature Well-established, scalable Risk of over-oxidation
Hydroxylation Chemical or enzymatic introduction of hydroxyl group Selective functionalization Requires precise control
Purification Techniques Crystallization, chromatography (ion-exchange, preparative HPLC) High purity and isotopic enrichment Time-consuming, requires equipment
Industrial Scale Adaptation Batch or continuous flow synthesis with optimized parameters Increased yield and reproducibility Scale-up complexity

Summary of Key Research Insights

  • The preparation of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid relies heavily on the availability of 13C-labeled precursors and controlled oxidation chemistry.
  • Reaction conditions must be optimized to maintain isotopic integrity and avoid degradation.
  • Purification is critical to achieve the high purity required for metabolic and enzymatic studies.
  • The compound’s isotopic labeling enables advanced research applications, including metabolic flux analysis and enzyme mechanism elucidation.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.

    Reduction: Reduction reactions can convert it into lactic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Acetic acid and carbon dioxide.

    Reduction: Lactic acid.

    Substitution: Various substituted pyruvates depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and metabolic pathways.

    Biology: Investigating cellular respiration and metabolic flux analysis.

    Medicine: Researching metabolic disorders and developing diagnostic tools.

    Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3-(Methylthio)Propanoic Acid Esters

Structure: Methyl or ethyl esters of 3-(methylthio)propanoic acid (e.g., 3-(methylthio)propanoic acid methyl ester). Occurrence: Key aroma compounds in pineapples, contributing to fruity/sulfurous notes. Data:

  • Concentrations :
Compound Tainong No. 4 (µg/kg) Tainong No. 6 (µg/kg) French Polynesia (µg/kg)
3-(Methylthio)propanoic acid methyl ester 622.49 67.75 1140
3-(Methylthio)propanoic acid ethyl ester 78.06 380.66 150

Source: Pineapple volatile analysis
Functional Differences : Unlike the hydroxyl/ketone groups in the target compound, these esters feature a sulfur-containing methylthio group, enhancing volatility and aroma contributions.

Chlorinated 3-Phenylpropanoic Acid Derivatives

Structure: Chlorinated derivatives of 3-phenylpropanoic acid (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid). Biological Activity: Antimicrobial against E. coli and S. aureus (MIC: 8–32 µg/mL) . Key Differences: The phenyl and chlorine substituents confer hydrophobicity and antimicrobial selectivity, contrasting with the isotopic labeling and hydrophilic nature of 3-hydroxy-2-oxo(1,2-¹³C₂)propanoic acid.

β-Hydroxy-β-Aryl Propanoic Acids

Structure: β-hydroxy groups with aryl substitutions (e.g., 3-hydroxy-3,3-diphenylpropanoic acid). Applications: Anti-inflammatory agents with COX-2 selectivity (e.g., 50% edema inhibition at 10 mg/kg in rat models) . Comparison: These compounds prioritize aryl groups for COX-2 binding, whereas the target compound’s isotopic labeling is tailored for metabolic studies rather than therapeutic use.

Other ¹³C-Labeled Propanoic Acid Derivatives

Example: 2,3,3,3-Tetrafluoro-2-(heptafluoroproxy)(¹³C)propanoic acid (M3HFPO-DA), an analytical standard for PFAS detection . Role: Both compounds use ¹³C labeling for traceability, but M3HFPO-DA’s fluorinated structure suits environmental monitoring, contrasting with the target compound’s metabolic focus.

Research Implications

  • Isotopic Labeling: The ¹³C in 3-hydroxy-2-oxo(1,2-¹³C₂)propanoic acid provides non-radioactive tracking advantages over sulfur-containing or halogenated analogs .
  • Structural Flexibility : Substitutions at C2/C3 (e.g., ketone vs. ester groups) dictate applications, from metabolic studies (target compound) to flavor chemistry (methylthio esters) .
  • Biological Selectivity : Chlorinated phenyl derivatives demonstrate how hydrophobic groups enhance antimicrobial activity, a contrast to the hydrophilic, tracer-oriented target compound .

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